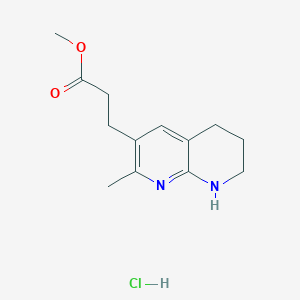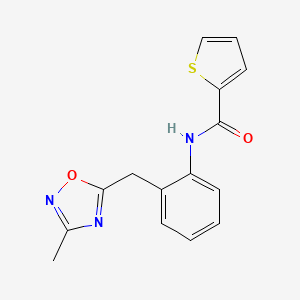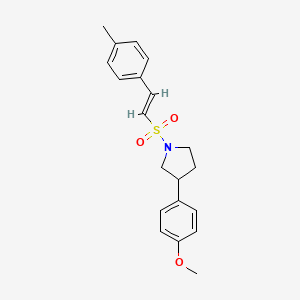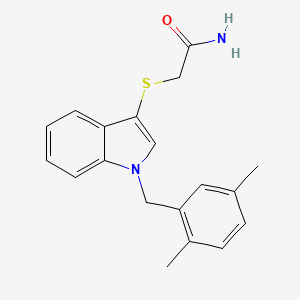
Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate;hydrochloride” is a chemical compound with the CAS Number: 2411271-87-7 . It has a molecular weight of 270.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O2.ClH/c1-9-10 (5-6-12 (16)17-2)8-11-4-3-7-14-13 (11)15-9;/h8H,3-7H2,1-2H3, (H,14,15);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Pharmacological Research
Research has been conducted on derivatives similar to Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate; hydrochloride, focusing on their potential in pharmacological applications. For instance, compounds identified as potent and selective antagonists of the αvβ3 receptor have shown significant promise in the prevention and treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and good pharmacokinetics in rat, dog, and rhesus monkey models, indicating their potential for clinical development in treating bone-related disorders (Coleman et al., 2004).
Chemical Synthesis and Reactivity
Another area of research explores the chemical synthesis and reactivity of similar naphthyridine derivatives. Studies have described the fluorescence derivatization of amino acids using compounds with naphthyridine structures, highlighting their applicability as fluorescent derivatizing reagents. This property is particularly useful in biological assays due to the strong fluorescence and good quantum yields of the derivatives (Frade et al., 2007). Additionally, the synthesis and characterization of new heteroannulated chromones, including naphthyridine derivatives, have been investigated. These studies encompass density functional theory (DFT) calculations to investigate the equilibrium geometry, electronic structure, and non-linear optical properties of these compounds, further underscoring their significance in the field of material science (Halim & Ibrahim, 2017).
Novel Synthetic Pathways and Applications
Research on the reactivity of naphthyridine compounds with nucleophiles has led to the discovery of new synthetic pathways, enabling the creation of mono- and di-amino-substituted derivatives. These findings are significant for developing novel compounds with potential pharmaceutical applications (Sirakanyan et al., 2014). Furthermore, the reaction of methylcyclohexanones with substituted benzaldehydes and 2-naphthylamine has been explored, yielding compounds with potential use in the synthesis of complex organic molecules (Kozlov et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9-10(5-6-12(16)17-2)8-11-4-3-7-14-13(11)15-9;/h8H,3-7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUNVGJPFTYPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCNC2=N1)CCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2605105.png)

![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2605108.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2605117.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)

![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)